4-Fluoro-3-methylbenzoyl chloride

Description

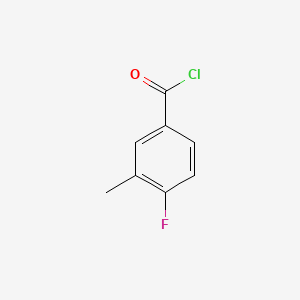

4-Fluoro-3-methylbenzoyl chloride (CAS: 455-84-5) is an aromatic acyl chloride with the molecular formula C₈H₆OFCl and a molecular weight of 172.58 g/mol . Its structure features a fluorine atom at the para position and a methyl group at the meta position relative to the reactive carbonyl chloride group, as depicted by the SMILES notation Cc1cc(ccc1F)C(=O)Cl . This compound is a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers, owing to its electron-withdrawing fluorine and electron-donating methyl substituents, which modulate reactivity and stability. It is typically stored at +4°C and has a purity of >95% (HPLC) . Commercial suppliers, such as Acmec Biochemical Co., Ltd., highlight its use in research settings .

Propriétés

IUPAC Name |

4-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLKTDRPXYUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379113 | |

| Record name | 4-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-84-5 | |

| Record name | 4-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoyl chloride can be synthesized from 4-fluoro-3-methylbenzoic acid . The typical method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride for about one hour . The reaction is as follows:

4-Fluoro-3-methylbenzoic acid+Thionyl chloride→4-Fluoro-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-3-methylbenzoic acid.

Friedel-Crafts acylation: It can be used to introduce the 4-fluoro-3-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Friedel-Crafts acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

Nucleophilic substitution: Products include 4-fluoro-3-methylbenzamides, esters, and thioesters.

Hydrolysis: The major product is 4-fluoro-3-methylbenzoic acid.

Friedel-Crafts acylation: The product is an aromatic ketone with the 4-fluoro-3-methylbenzoyl group attached to the aromatic ring.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

4-Fluoro-3-methylbenzoyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is instrumental in developing medications that alleviate pain and reduce inflammation. For instance, it has been used in synthesizing potent inhibitors of enteropeptidase, which plays a role in digestive enzyme activation and has implications for treating gastrointestinal disorders .

Case Study: Inhibitors of Enteropeptidase

A study identified a series of compounds derived from this compound that exhibited significant enteropeptidase inhibitory activity. These compounds were synthesized and evaluated for their pharmacological properties, demonstrating the compound's potential in drug development .

Agrochemical Development

The compound is also essential in formulating herbicides and pesticides. Its fluorinated structure enhances the efficacy of agrochemicals by improving their stability and activity against pests.

Example Applications:

- Herbicides : this compound is used to synthesize selective herbicides that target specific weed species while minimizing harm to crops.

- Pesticides : The compound contributes to developing novel pesticide formulations that enhance crop yield and protection against pests.

Material Science

In material science, this compound is valuable for creating specialty polymers and resins:

- Coatings and Adhesives : The compound's unique properties allow for the formulation of durable coatings and adhesives with enhanced chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

Research in Organic Chemistry

This compound is widely used as a reagent in organic reactions, allowing chemists to explore new synthetic pathways. It facilitates the synthesis of various organic compounds through acylation reactions.

Example Reaction:

One notable reaction involves using this compound in Friedel-Crafts acylation, leading to the formation of substituted aromatic compounds that are valuable in further chemical synthesis.

Fluorinated Compound Research

The study of fluorinated compounds is an emerging field due to their unique properties, such as increased lipophilicity and metabolic stability. This compound plays a significant role in this research area:

- Pharmaceuticals : Fluorinated compounds often exhibit improved bioavailability and efficacy, making them desirable candidates for drug development.

Research Findings:

Research has shown that introducing fluorine into organic molecules can enhance their pharmacological profiles, leading to more effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-fluoro-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting compounds may target enzymes or receptors involved in disease pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzoyl Chloride Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound | 455-84-5 | C₈H₆OFCl | 172.58 | -F (para), -CH₃ (meta) | >95% |

| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | 261952-11-8 | C₉H₆ClF₃O | 222.6 | -CF₃ (meta), -CH₃ (para) | 95% |

| 3,5-Difluoro-4-methylbenzoyl chloride | 103877-74-3 | C₈H₅ClF₂O | 190.57 | -F (3,5-positions), -CH₃ (para) | Not specified |

| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | -Br (para) | Not specified |

| 4-(Methylamino)-3-nitrobenzoyl chloride | - | C₈H₇ClN₂O₃ | 214.61 | -NO₂ (meta), -NHCH₃ (para) | Not specified |

Key Observations:

Electron Effects :

- The fluorine in this compound acts as an electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon, while the methyl group provides steric hindrance and mild electron donation .

- In 4-methyl-3-(trifluoromethyl)benzoyl chloride , the -CF₃ group is strongly electron-withdrawing, increasing reactivity toward nucleophilic acyl substitutions compared to the parent compound .

- 3,5-Difluoro-4-methylbenzoyl chloride exhibits dual electron-withdrawing fluorine atoms, which may further polarize the carbonyl group, accelerating reactions like esterification .

4-(Methylamino)-3-nitrobenzoyl chloride combines a bulky -NHCH₃ group with a nitro substituent, creating significant steric and electronic challenges for nucleophilic attack .

Applications :

- This compound is favored in pharmaceutical synthesis for its balanced reactivity and stability, particularly in constructing fluorinated drug candidates (e.g., kinase inhibitors) .

- 4-Methyl-3-(trifluoromethyl)benzoyl chloride is used in agrochemicals, where the -CF₃ group enhances lipophilicity and metabolic stability .

- 4-Bromobenzoyl chloride serves in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine's utility as a leaving group .

Research Findings and Industrial Relevance

- Synthetic Utility : Fluorinated benzoyl chlorides, including this compound, are pivotal in synthesizing fluorinated analogs of bioactive molecules. For example, trifluoromethyl derivatives exhibit enhanced blood-brain barrier penetration in CNS drug development .

- Stability and Storage: Unlike nitro- or amino-substituted derivatives, this compound demonstrates superior thermal stability, making it suitable for large-scale industrial processes .

- Safety Profile : Compared to brominated analogs (e.g., 4-bromobenzoyl chloride), fluorinated derivatives generally pose lower toxicity risks, aligning with green chemistry principles .

Data Tables

Table 2: Physicochemical Properties

| Property | This compound | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | 3,5-Difluoro-4-methylbenzoyl chloride |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Dichloromethane, THF | Dichloromethane, DMF | Chloroform, ether |

| Storage Conditions | +4°C | Room temperature | Not specified |

Activité Biologique

4-Fluoro-3-methylbenzoyl chloride (CAS No. 455-84-5) is an aromatic compound that belongs to the class of acyl chlorides. Its unique chemical structure, characterized by the presence of a fluorine atom and a methyl group on the benzene ring, contributes to its reactivity and potential biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- Boiling Point : 129-133 °C at 17 mmHg

- Purity : >95% (HPLC)

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to act as an electrophile in various chemical reactions. The acyl chloride functional group can react with nucleophiles, including amines and alcohols, leading to the formation of amides and esters, respectively. This reactivity is crucial in medicinal chemistry for synthesizing biologically active compounds.

Potential Biological Mechanisms

- Protein Modification : The compound may interact with amino acid residues in proteins, potentially altering their function.

- Enzyme Inhibition : It could inhibit specific enzymes by covalently modifying active sites.

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, which could extend to derivatives of this compound.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

Study 1: Synthesis and Antimicrobial Activity

A study synthesized derivatives of this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in developing new antibiotics .

Study 2: Reactivity with Biological Nucleophiles

Research demonstrated that this compound reacts with biological nucleophiles such as cysteine and lysine residues in proteins. This reactivity was shown to modify protein function, leading to altered cellular responses .

Study 3: Toxicological Assessment

A toxicological assessment revealed that exposure to high concentrations of this compound could lead to cytotoxic effects in cultured mammalian cells. The study highlighted the importance of understanding the dose-response relationship for evaluating safety in pharmaceutical applications .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| SOCl₂ + DMF | Thionyl chloride | 85 | 97 | |

| Oxalyl chloride | Toluene, reflux | 78 | 95 |

Q. Table 2. Key Spectroscopic Peaks

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.4 (s, 3H, CH₃) | C3 methyl group |

| ¹³C NMR | δ 165.2 (C=O), δ 162.1 (C-F, J=245 Hz) | Carbonyl and fluorinated aryl |

| EI-MS | m/z 172.58 ([M]⁺), m/z 135 ([M-Cl]⁺) | Molecular ion and fragmentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.